molecular formula C16H18O7 B1192730 GC-205

GC-205

Cat. No.: B1192730
M. Wt: 322.313
InChI Key: PZJIAMMOOLQSAI-CQYLLCLRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GC-205 is a synthetic glycosyl coumarin compound derived from 4-methyl-7-hydroxycoumarin (4-methylumbelliferone). It functions as a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor microenvironments . These isoforms play critical roles in pH regulation, tumor progression, and metastasis. This compound exhibits low nanomolar inhibitory potency against CA IX/XII (IC₅₀ < 10 nM) while showing minimal activity against off-target isoforms CA I and II (IC₅₀ > 1,000 nM) .

Preclinical studies in the 4T1 mouse mammary tumor model demonstrated that this compound (15 mg/kg, intraperitoneal injection) significantly inhibits primary tumor growth and metastasis formation without affecting CA IX-negative tumors . Its efficacy and selectivity have positioned it as a promising candidate for advanced preclinical evaluation as an anticancer and antimetastatic agent .

Properties

Molecular Formula

C16H18O7

Molecular Weight

322.313

IUPAC Name

4-Methyl-8-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one

InChI

InChI=1S/C16H18O7/c1-7-6-11(17)23-15-9(7)4-3-5-10(15)22-16-14(20)13(19)12(18)8(2)21-16/h3-6,8,12-14,16,18-20H,1-2H3/t8-,12-,13+,14+,16-/m0/s1

InChI Key

PZJIAMMOOLQSAI-CQYLLCLRSA-N

SMILES

O=C1C=C(C)C2=C(O1)C(O[C@H]3[C@H](O)[C@H](O)[C@@H](O)[C@H](C)O3)=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GC-205;  GC 205;  GC205

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues: GC-204 and Other Coumarins

GC-204, a structural analogue of GC-205, shares the same 4-methylumbelliferone backbone but differs in glycosylation. Both compounds exhibit selective inhibition of CA IX/XII, but this compound demonstrates superior in vivo efficacy. In the 4T1 model, this compound achieved significant tumor suppression at 15 mg/kg, whereas GC-204 required 30–40 mg/kg for comparable effects . GC-204 also showed moderate tumor volume reduction via intravenous administration, suggesting route-dependent pharmacokinetic differences .

Table 1: Inhibition Profiles of Glycosyl Coumarins

Compound CA IX IC₅₀ (nM) CA XII IC₅₀ (nM) CA I/II IC₅₀ (nM) Tumor Model Efficacy (Dose)
This compound <10 <10 >1,000 4T1 mammary (15 mg/kg, IP)
GC-204 15–20 8–10 >1,000 4T1 mammary (30 mg/kg, IV)
18F-FEC* 12 18 >1,000 HT-29 colorectal (Imaging)

*18F-FEC: A PET radionuclide-labeled coumarin used for diagnostic imaging of CA IX-positive tumors .

Sulphonamide-Based CA Inhibitors

Sulphonamides, such as CAI17 and ureido-sulphonamide, are classical CA inhibitors with broader isoform affinity. Unlike this compound, these compounds inhibit CA I/II at nanomolar concentrations, increasing the risk of off-target effects .

Table 2: Selectivity Comparison with Sulphonamides

Compound CA IX IC₅₀ (nM) CA XII IC₅₀ (nM) CA I/II IC₅₀ (nM)
This compound <10 <10 >1,000
Ureido-sulphonamide 25 30 50–100
CAI17 40 45 20–30

Natural Coumarins and Hybrid Compounds

Natural coumarins (e.g., compound 10) and synthetic derivatives (e.g., compounds 12 and 13) share this compound’s core structure but lack glycosyl modifications. These compounds exhibit weaker CA IX/XII inhibition (IC₅₀ = 50–200 nM) and reduced metabolic stability . Hybrid compounds, such as 18F-FEC, integrate diagnostic and therapeutic functions but require higher doses for therapeutic efficacy compared to this compound .

Key Advantages and Limitations of this compound

  • Advantages :
    • Unmatched selectivity for CA IX/XII over CA I/II .
    • Dose-dependent tumor suppression in aggressive metastatic models .
    • Favorable tolerability in preclinical studies .
  • Limitations: Limited oral bioavailability, necessitating intraperitoneal administration . No published data on long-term toxicity or resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GC-205
Reactant of Route 2
GC-205

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.